molecular formula C20H19ClO6 B11158118 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11158118
M. Wt: 390.8 g/mol
InChI Key: HFTBVRSVKNYSQD-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-methyl-2H-chromen-2-one and 3,4,5-trimethoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 6-chloro-4-methyl-2H-chromen-2-one is reacted with 3,4,5-trimethoxybenzyl alcohol in the presence of the base to form the desired product through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another chromenone derivative with different substituents.

    3,4,5-trimethoxybenzaldehyde: A related compound used as an intermediate in the synthesis of various organic molecules.

Uniqueness

6-chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClO6

Molecular Weight

390.8 g/mol

IUPAC Name

6-chloro-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C20H19ClO6/c1-11-5-19(22)27-15-9-16(14(21)8-13(11)15)26-10-12-6-17(23-2)20(25-4)18(7-12)24-3/h5-9H,10H2,1-4H3

InChI Key

HFTBVRSVKNYSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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